molecular formula C24H25NO4 B394752 3',3',6',6'-TETRAMETHYL-1,1',2,2',3',4',5',6',7',8'-DECAHYDROSPIRO[INDOLE-3,9'-XANTHENE]-1',2,8'-TRIONE

3',3',6',6'-TETRAMETHYL-1,1',2,2',3',4',5',6',7',8'-DECAHYDROSPIRO[INDOLE-3,9'-XANTHENE]-1',2,8'-TRIONE

Cat. No.: B394752
M. Wt: 391.5g/mol
InChI Key: SFCRMOFRELJPRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3’,3’,6’,6’-tetramethyl-3’,4’,6’,7’-tetrahydrospiro[indole-3,9’-xanthene]-1’,2,8’(1H,2’H,5’H)-trione is a complex organic compound known for its unique structural features and potential applications in various fields. This compound belongs to the class of spiro compounds, which are characterized by a spiro-connected bicyclic system. The presence of multiple methyl groups and a spiro linkage contributes to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’,3’,6’,6’-tetramethyl-3’,4’,6’,7’-tetrahydrospiro[indole-3,9’-xanthene]-1’,2,8’(1H,2’H,5’H)-trione typically involves the reaction of indole derivatives with xanthene precursors under specific conditions. One common method involves the condensation of indole-3-carbaldehyde with 3,3,6,6-tetramethyl-1,8-dioxo-2,3,4,5,6,7-hexahydroxanthene in the presence of a suitable catalyst and solvent .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3’,3’,6’,6’-tetramethyl-3’,4’,6’,7’-tetrahydrospiro[indole-3,9’-xanthene]-1’,2,8’(1H,2’H,5’H)-trione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: Substitution reactions can occur at the indole or xanthene moieties, leading to the formation of substituted products.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted spiro compounds.

Scientific Research Applications

3’,3’,6’,6’-tetramethyl-3’,4’,6’,7’-tetrahydrospiro[indole-3,9’-xanthene]-1’,2,8’(1H,2’H,5’H)-trione has several scientific research applications:

Mechanism of Action

The mechanism of action of 3’,3’,6’,6’-tetramethyl-3’,4’,6’,7’-tetrahydrospiro[indole-3,9’-xanthene]-1’,2,8’(1H,2’H,5’H)-trione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 3’,3’,6’,6’-tetramethyl-3’,4’,6’,7’-tetrahydrospiro[indole-3,9’-xanthene]-1’,2,8’(1H,2’H,5’H)-trione lies in its spiro-connected bicyclic structure, which imparts distinct chemical and physical properties

Properties

Molecular Formula

C24H25NO4

Molecular Weight

391.5g/mol

IUPAC Name

3',3',6',6'-tetramethylspiro[1H-indole-3,9'-2,4,5,7-tetrahydroxanthene]-1',2,8'-trione

InChI

InChI=1S/C24H25NO4/c1-22(2)9-15(26)19-17(11-22)29-18-12-23(3,4)10-16(27)20(18)24(19)13-7-5-6-8-14(13)25-21(24)28/h5-8H,9-12H2,1-4H3,(H,25,28)

InChI Key

SFCRMOFRELJPRI-UHFFFAOYSA-N

SMILES

CC1(CC2=C(C(=O)C1)C3(C4=CC=CC=C4NC3=O)C5=C(O2)CC(CC5=O)(C)C)C

Canonical SMILES

CC1(CC2=C(C(=O)C1)C3(C4=CC=CC=C4NC3=O)C5=C(O2)CC(CC5=O)(C)C)C

Origin of Product

United States

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